2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRQGULVQFOHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-bromopyrazine derivatives with amines in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and alkyl groups.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted imidazo-pyrazine derivatives.
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It can interact with receptors to elicit a biological response.
Comparison with Similar Compounds
Core Structure Variations
The saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core distinguishes it from unsaturated analogs like imidazo[1,2-a]pyrazine or pyrimidine derivatives. Saturation introduces conformational rigidity, improving binding to targets such as Gαq proteins . In contrast, unsaturated analogs (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine) are planar and serve as intermediates for cross-coupling reactions .
Substituent Position and Functional Groups
- Bromine at Position 2 : The 2-bromo substitution in the target compound contrasts with bromine at positions 6 and 8 (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine). Position 2 is adjacent to the bridgehead nitrogen, influencing electronic effects and steric interactions in biological systems .
- Dihydrochloride Salt: The salt form improves aqueous solubility compared to neutral derivatives like BIM-46174, a non-brominated Gαq inhibitor with a heterocyclized dipeptide structure .
Biological Activity
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with significant biological activity. Its unique structure, characterized by the presence of a bromine atom and a tetrahydroimidazo[1,2-a]pyrazine core, allows it to interact with various biological targets. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : CHBrClN
- Molar Mass : 238.51 g/mol
- CAS Number : 2250242-00-1
Synthesis Methods
The synthesis of this compound typically involves bromination of tetrahydroimidazo[1,2-a]pyrazine under controlled conditions. Common solvents include dichloromethane or chloroform at low temperatures to minimize side reactions. The compound can also be produced using continuous flow reactors for industrial applications.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific molecular targets. The bromine atom enhances its reactivity and allows it to inhibit enzyme activity or alter protein functions.
Biological Studies and Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Antimicrobial Activity :
- Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit antimicrobial properties against several bacterial strains. The presence of the bromine atom may enhance this activity by modifying the compound's lipophilicity and binding affinity to bacterial membranes.
-
Anticonvulsant Effects :
- In animal models, compounds similar to this compound have demonstrated anticonvulsant properties. These effects are likely due to modulation of neurotransmitter release and ion channel activity in the central nervous system.
-
Enzyme Inhibition :
- Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its role in inhibiting proteases and kinases that are critical in cancer cell proliferation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed effective inhibition of E. coli and Staphylococcus aureus growth at low concentrations. |
| Study B | Anticonvulsant | Demonstrated significant reduction in seizure frequency in rodent models compared to control groups. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase C (PKC), which is involved in cancer progression. |
Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine | Similar imidazo structure without tetrahydro group | Moderate antimicrobial activity |
| 3-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine | Variation in bromination position | Enhanced enzyme inhibition |
Unique Properties
The unique bromination pattern and the presence of the pyrazine ring make this compound distinct from its analogs. Its versatility in undergoing various chemical reactions allows for the development of diverse derivatives with tailored biological activities.
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves bromination of a precursor such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine using bromine in a polar aprotic solvent (e.g., DMF or THF) under reflux. A base like potassium carbonate is often added to facilitate substitution at the 2-position. Post-bromination, purification via column chromatography or recrystallization is required to isolate the product . Optimization studies suggest controlling temperature (70–90°C) and reaction time (6–12 hours) improves yields up to 65–75% .
Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?
- 1H NMR : Look for characteristic peaks: a singlet for the imidazole proton (δ 7.2–7.5 ppm), multiplet signals for tetrahydro pyrazine protons (δ 3.0–4.0 ppm), and absence of precursor NH2 groups.
- 13C NMR : The brominated carbon appears at δ 110–115 ppm.
- Mass Spectrometry : The molecular ion peak [M+H]+ should match the molecular weight (238.51 g/mol for the hydrochloride salt) with isotopic patterns consistent with bromine .
Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?
Preliminary studies highlight antimicrobial and anticancer potential.
- Antimicrobial : Broth microdilution assays against Mycobacterium tuberculosis (MIC ~6.25 µg/mL) and Gram-negative pathogens.
- Anticancer : MTT assays on cell lines (e.g., MCF-7, A549) show IC₅₀ values of 0.07–0.19 µM, comparable to Adriamycin .
- Enzyme Inhibition : HDAC6 inhibition (IC₅₀ = 33 nM) with >100-fold selectivity over HDAC8, assessed via fluorometric assays .
Advanced Research Questions
Q. How does the bromine substituent at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or substitutions with amines/thiols. Reactivity is enhanced in polar aprotic solvents (e.g., DMSO) with catalysts like Cu(I) or Pd(0). For example, substitution with piperazine derivatives generates analogs with improved solubility and target affinity . Kinetic studies show pseudo-first-order kinetics under basic conditions (pH 8–10) .
Q. What structural modifications have been explored to improve selectivity for biological targets (e.g., HDAC6 vs. HDAC8)?
- Ring Saturation : Partial saturation of the pyrazine ring (as in 5,6,7,8-tetrahydro derivatives) enhances HDAC6 binding by occupying the hydrophobic channel.
- Hydrophobic Capping : Introducing aryl groups (e.g., biphenyl) at the 3-position improves surface interactions, boosting selectivity >100-fold .
- Piperazine Derivatives : Substitution with 4-methylpiperazine at the 8-position increases metabolic stability and blood-brain barrier penetration .
Q. How can researchers resolve contradictions in bioactivity data between similar analogs (e.g., varying inhibition rates against Mycobacterium tuberculosis)?
Contradictions often arise from differences in substitution patterns or assay conditions. For example:
- Steric Effects : Bulky groups at the 3-position reduce activity against M. tuberculosis by hindering target binding .
- Solubility : Hydrochloride salts (e.g., dihydrochloride form) show higher solubility in aqueous media, improving MIC values by 2–3 fold .
- Assay Variability : Standardize protocols (e.g., Middlebrook 7H9 media for mycobacteria) to minimize variability .
Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?
- Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency (yield increase from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for bromination steps .
- Purification : Use of preparative HPLC with C18 columns minimizes impurities in final products .
Methodological Considerations
Q. How should researchers handle solubility challenges in biological assays?
- Salt Formation : Dihydrochloride salts enhance aqueous solubility (up to 10 mg/mL in PBS) .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- pH Adjustment : Buffers at pH 4–5 prevent precipitation in cell culture media .
Q. What computational tools are useful for predicting structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
